molecular formula C21H13F7N4O2 B1227492 1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B1227492
M. Wt: 486.3 g/mol
InChI Key: UVWNKIZDVOMCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione is a pyrimidopyrimidine and a member of monofluorobenzenes.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • A study by Aksinenko et al. (2016) synthesized compounds similar to the specified chemical, demonstrating promising antibacterial and antifungal activities against organisms like Staphylococcus aureus and Candida albicans (Aksinenko et al., 2016).

Potential in Cancer Research

  • Liu et al. (2016) reported on a compound structurally related to the specified chemical, noting its effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Herbicidal Applications

  • A study by Huazheng (2013) synthesized compounds similar to the one , indicating good herbicidal activities, particularly against Brassica napus (Huazheng, 2013).

Supramolecular Chemistry

  • Fonari et al. (2004) explored the use of pyrimidine derivatives in supramolecular chemistry, forming extensive hydrogen-bonded networks in solid compounds (Fonari et al., 2004).

Urease Inhibition

  • Rauf et al. (2010) synthesized derivatives related to the specified chemical, finding them to be potent inhibitors of urease activity, a finding relevant in medical research (Rauf et al., 2010).

Structural and Molecular Studies

  • Wolska and Herold (2000) conducted an X-ray crystal structure determination of similar compounds, providing insights into their molecular configurations (Wolska & Herold, 2000).

Antioxidant Properties

  • Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives, testing their activity as antioxidants, showing the potential of similar compounds in this area (Cahyana et al., 2020).

Novel Synthesis Methods

  • Bazgir et al. (2008) reported an efficient synthesis process for pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, relevant to the synthesis of compounds like the one (Bazgir et al., 2008).

properties

Product Name

1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

Molecular Formula

C21H13F7N4O2

Molecular Weight

486.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H13F7N4O2/c1-10-2-4-11(5-3-10)15-29-16-14(19(31-15,20(23,24)25)21(26,27)28)17(33)30-18(34)32(16)13-8-6-12(22)7-9-13/h2-9H,1H3,(H,29,31)(H,30,33,34)

InChI Key

UVWNKIZDVOMCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 3
1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 4
1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Reactant of Route 6
1-(4-fluorophenyl)-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

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